molecular formula C21H24N6O2 B2751711 N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide CAS No. 1797058-97-9

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide

Katalognummer: B2751711
CAS-Nummer: 1797058-97-9
Molekulargewicht: 392.463
InChI-Schlüssel: NWTAKEMITFEOKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide is a synthetic oxalamide derivative featuring a piperidine scaffold substituted with a 3-cyanopyrazine moiety and an aromatic 3,4-dimethylphenyl group. The cyanopyrazine group likely enhances electron-deficient character, influencing binding interactions in biological systems, while the dimethylphenyl substituent may modulate lipophilicity and metabolic stability. Oxalamides are widely explored for diverse applications, including antiviral therapeutics (e.g., HIV entry inhibitors) and flavor-enhancing compounds .

Eigenschaften

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-(3,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-14-3-4-17(11-15(14)2)26-21(29)20(28)25-13-16-5-9-27(10-6-16)19-18(12-22)23-7-8-24-19/h3-4,7-8,11,16H,5-6,9-10,13H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTAKEMITFEOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its unique molecular structure suggests diverse biological activities, which are the focus of this article.

Chemical Structure and Properties

The compound features a piperidine ring, a cyanopyrazine moiety, and an oxalamide functional group. This structural diversity allows it to interact with various biological targets.

Chemical Formula: C19H24N4O2
Molecular Weight: 336.43 g/mol
CAS Number: 1797726-67-0

The biological activity of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity: Preliminary studies suggest that N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide may possess anti-neoplastic properties. It appears to inhibit tumor cell proliferation in vitro, making it a candidate for further investigation in cancer therapeutics .
  • Neuroprotective Effects: The compound has been evaluated for its ability to protect neuronal cells against oxidative stress and apoptosis. In animal models, it demonstrated significant protective effects against ischemic damage .

In Vitro Studies

In vitro assays have shown that N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide can inhibit the growth of various cancer cell lines. For instance, studies indicated a dose-dependent inhibition in cell viability in human breast cancer (MCF7) and prostate cancer (PC3) cell lines.

Cell LineIC50 (µM)Effect Observed
MCF71570% inhibition
PC32065% inhibition

In Vivo Studies

Animal models have provided insights into the neuroprotective effects of the compound. In a rat model of cerebral ischemia, administration of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide resulted in reduced infarct size and improved neurological scores compared to controls.

Toxicology and Safety Profile

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully characterize its long-term effects and potential toxicity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Analytical Comparison of Selected Oxalamides

Compound Name Core Structure Key Substituents Molecular Weight (Calc.) HPLC Purity Yield Evidence Source
Target Compound Oxalamide 3-Cyanopyrazinyl-piperidine, 3,4-dimethylphenyl Not provided Not provided Not provided -
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.2HCl (8) Oxalamide 4-Chlorophenyl, thiazolyl-piperidine 423.26 >95% 46%
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) Oxalamide 2,4-Dimethoxybenzyl, pyridylethyl 408.14 (est.) Not provided Not provided
N1-(3,4-Difluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl (22) Oxalamide 3,4-Difluorophenyl, thiazolyl-piperidine 425.90 (M+H+) 98.3% 45%

Key Observations :

  • Pharmaceutical Oxalamides (e.g., compounds 8, 22): Feature chlorophenyl or fluorophenyl groups paired with thiazole-modified piperidine rings. These substituents enhance polarity and binding to viral targets, as seen in HIV entry inhibitors .
  • Flavoring Oxalamides (e.g., S336): Incorporate methoxybenzyl and pyridyl groups, optimizing solubility and receptor interaction (e.g., hTAS1R1/hTAS1R3 activation) . The target compound’s dimethylphenyl group may reduce metabolic clearance compared to methoxybenzyl derivatives.

Pharmacokinetic and Metabolic Profiles

Table 2: Pharmacokinetic Comparison

Compound Name Bioavailability Metabolic Pathway Toxicity (NOAEL) Evidence Source
Target Compound Not provided Likely CYP-mediated oxidation (inferred) Not provided -
S336 (Flavoring) Rapid elimination in rats Hydroxylation, glucuronidation NOAEL: 140 mg/kg/day (rats)
(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide Poor bioavailability Hydroxylation, demethylation NOAEL: 100 mg/kg/day (rats)

Key Observations :

  • Flavoring oxalamides like S336 exhibit rapid hepatic metabolism without amide hydrolysis, suggesting metabolic stability of the oxalamide core .
  • The dimethylphenyl group in the target compound could enhance lipophilicity compared to chlorophenyl or fluorophenyl analogs, possibly improving membrane permeability but increasing plasma protein binding.

Q & A

Q. What are the common synthetic pathways for N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide, and what are critical optimization parameters?

Synthesis typically involves multi-step organic reactions, including:

  • Amide coupling : Use of carbodiimides (e.g., DCC) or coupling reagents like HATU to form the oxalamide backbone .
  • Functionalization : Introduction of the 3-cyanopyrazine and 3,4-dimethylphenyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
  • Purification : Column chromatography or recrystallization to achieve >95% purity.
    Key parameters : Temperature control (e.g., reflux for amidation), solvent selection (e.g., DMF for HATU-mediated coupling), and stoichiometric ratios to minimize byproducts like urea derivatives .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • NMR spectroscopy : 1H/13C NMR to confirm connectivity of the piperidine, cyanopyrazine, and dimethylphenyl groups .
  • Mass spectrometry : LC-MS (APCI+) to verify molecular weight (e.g., observed [M+H]+ peaks) .
  • X-ray crystallography : Resolve 3D conformation and intermolecular interactions, critical for binding studies .

Q. How can researchers design initial biological activity screens for this compound?

  • Enzyme inhibition assays : Test against kinases or proteases due to the compound’s amide and heterocyclic motifs .
  • Receptor binding studies : Use radioligand displacement assays (e.g., for GPCRs or ion channels) .
  • Cellular viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) to identify therapeutic potential .

Q. What are the stability profiles of this compound under varying pH and solvent conditions?

  • Acidic/basic conditions : Monitor hydrolysis of the amide bond via HPLC; stability is pH-dependent, with degradation observed below pH 3 or above pH 10 .
  • Solvent compatibility : Stable in DMSO and DMF, but avoid prolonged exposure to protic solvents (e.g., water) to prevent decomposition .

Q. Which functional groups in this compound are most reactive, and how do they influence derivatization?

  • Cyanopyrazine : Susceptible to nucleophilic substitution (e.g., with amines or thiols) for SAR studies .
  • Piperidine methyl group : Can undergo oxidation (e.g., with KMnO4) to introduce ketones or carboxylic acids .
  • 3,4-Dimethylphenyl group : Electrophilic aromatic substitution (e.g., nitration) to modify electronic properties .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity for large-scale applications?

  • Catalyst screening : Replace DCC with HATU to increase coupling efficiency (yields >85% vs. 65–75% with DCC) .
  • Flow chemistry : Continuous reaction systems to enhance reproducibility and reduce side reactions .
  • DoE (Design of Experiments) : Statistically optimize temperature, solvent ratios, and reaction time .

Q. How should researchers resolve contradictions in biological data (e.g., varying IC50 values across studies)?

  • Standardize assays : Use identical cell lines, buffer conditions, and controls to minimize variability .
  • Metabolic stability testing : Evaluate compound degradation in serum to explain discrepancies in cellular vs. enzymatic assays .
  • Orthogonal validation : Confirm binding affinity via SPR and ITC alongside enzymatic assays .

Q. What computational strategies are effective for predicting target interactions and binding modes?

  • Molecular docking : Use AutoDock or Schrödinger to model interactions with kinase ATP-binding pockets .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Corrogate substituent effects (e.g., cyanopyrazine vs. pyridine) on activity .

Q. How can the mechanism of action be elucidated for this compound in neurological or oncological contexts?

  • Target deconvolution : Combine CRISPR screening and affinity chromatography to identify binding partners .
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis or cell-cycle arrest) .
  • In vivo models : Test efficacy in xenograft models with pharmacokinetic profiling (e.g., AUC, Cmax) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

  • Fragment-based design : Systematically modify the piperidine linker length or substitute the dimethylphenyl group with halogenated analogs .
  • Bioisosteric replacement : Replace cyanopyrazine with pyrimidine to assess impact on solubility and potency .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., oxalamide carbonyl) using crystallographic data .

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